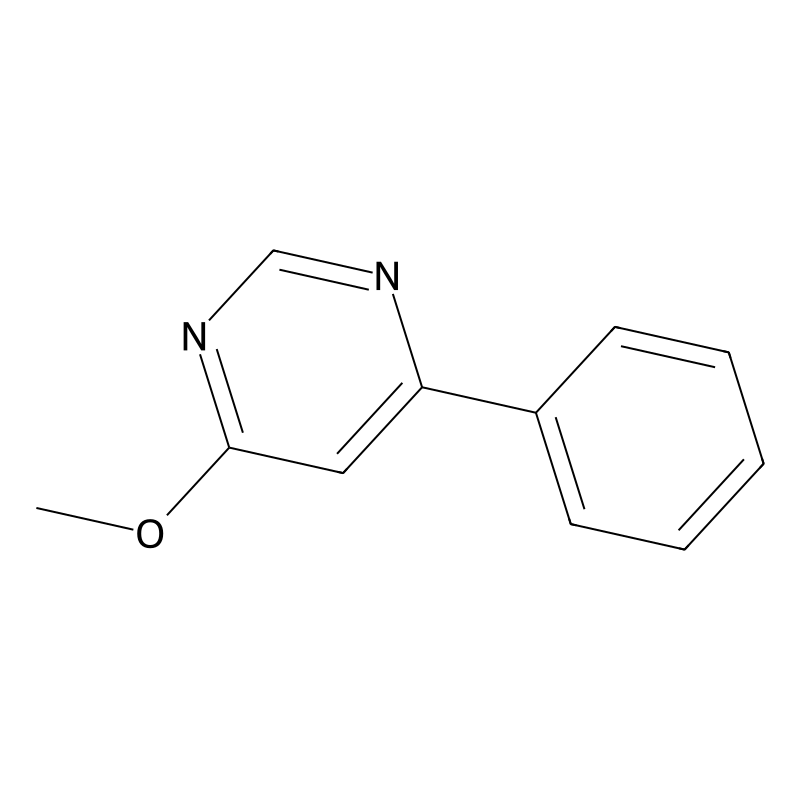

4-methoxy-6-phenylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-6-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound specifically features a methoxy group at position 4 and a phenyl group at position 6. Pyrimidine derivatives, including 4-methoxy-6-phenylpyrimidine, are of significant interest in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

- Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

- Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, palladium on carbon for reduction, and thionyl chloride or ammonia for substitution.

Major Products Formed- Oxidation: 4-Hydroxy-6-phenylpyrimidine

- Reduction: 4-Methoxy-6-cyclohexylpyrimidine

- Substitution: 4-Chloro-6-phenylpyrimidine or 4-Amino-6-phenylpyrimidine

Pyrimidine derivatives, including 4-methoxy-6-phenylpyrimidine, exhibit a wide range of biological activities. They have been reported to interact with various biological targets, influencing several biochemical pathways. These compounds are known for their potential as enzyme inhibitors and receptor antagonists, making them valuable in the study of diseases such as cancer and inflammation. Their pharmacokinetic properties allow them to be effective in modulating cellular processes .

The synthesis of 4-methoxy-6-phenylpyrimidine typically involves the following steps:

- Starting Material: The synthesis begins with 4,6-dichloro-5-methoxypyrimidine.

- Amination: The first step involves the amination of 4,6-dichloro-5-methoxypyrimidine using ammonium hydroxide in heated 2-propanol at 70°C for approximately 48 hours.

- Substitution: The amino group is then substituted with a phenyl group using phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

Industrial methods for producing this compound mirror laboratory synthesis but are optimized for larger-scale production, often utilizing continuous flow reactors to enhance yield and purity.

4-Methoxy-6-phenylpyrimidine has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex pyrimidine derivatives.

- Biology: Utilized in studies involving enzyme inhibitors and receptor antagonists.

- Medicine: Known for antiviral, anticancer, and anti-inflammatory properties.

- Industry: Employed in developing agrochemicals and materials science.

Research has demonstrated that pyrimidine derivatives like 4-methoxy-6-phenylpyrimidine can interact with specific molecular targets within biological systems. These interactions may lead to the inhibition of enzymes or receptors by binding to their active sites. The unique positioning of the methoxy and phenyl groups enhances its binding affinity and specificity, contributing to its potential therapeutic effects.

Several compounds share structural similarities with 4-methoxy-6-phenylpyrimidine. Here are some notable examples:

| Compound Name | Key Differences | Uniqueness |

|---|---|---|

| 2-Phenylpyrimidine | Lacks the methoxy group | Different chemical reactivity |

| 4-Methoxy-2-methylpyrimidine | Contains a methyl group instead of a phenyl group | Alters steric and electronic properties |

| 4-Chloro-6-methoxy-2-methylpyrimidine | Contains chlorine instead of phenyl | Different reactivity due to halogen presence |

| 4-Chloro-2-methyl-6-phenylpyrimidine | Contains chlorine at position 4 | Changes electronic characteristics |

The uniqueness of 4-methoxy-6-phenylpyrimidine lies in its specific arrangement of functional groups, which confers distinct chemical and biological properties compared to these similar compounds .